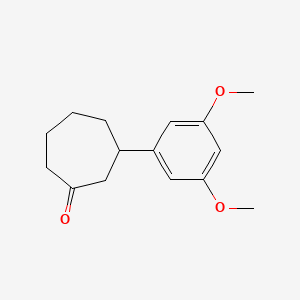
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one is an organic compound with the molecular formula C15H20O3 It is a derivative of cycloheptanone, featuring a 3,5-dimethoxyphenyl group attached to the cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)cycloheptan-1-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with cycloheptanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of gene expression related to oxidative stress and cell death . The compound’s ability to deplete glutathione levels and upregulate genes involved in glutathione metabolism, such as CHAC1, plays a crucial role in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethoxyphenyl)heptan-1-one: A structurally similar compound with a heptanone backbone instead of a cycloheptanone ring.
3-(3,5-Dimethoxyphenyl)prop-2-en-1-one: Another related compound with a prop-2-en-1-one backbone.
Uniqueness
3-(3,5-Dimethoxyphenyl)cycloheptan-1-one is unique due to its cycloheptanone ring structure, which imparts distinct chemical and biological properties compared to its linear or aromatic counterparts. Its ability to modulate gene expression and induce apoptosis through ROS generation sets it apart from similar compounds.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)11-5-3-4-6-13(16)7-11/h8-11H,3-7H2,1-2H3 |
InChI Key |
QBXMAKAKMTYYLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCCC(=O)C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


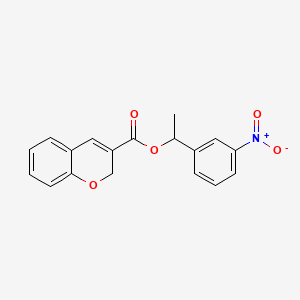

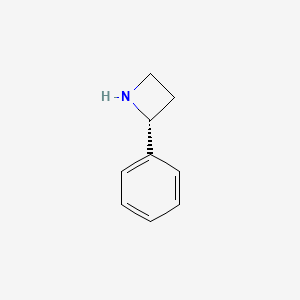
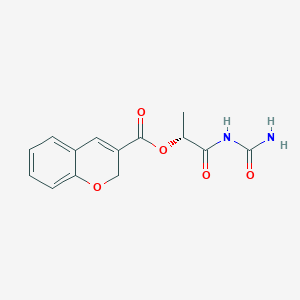
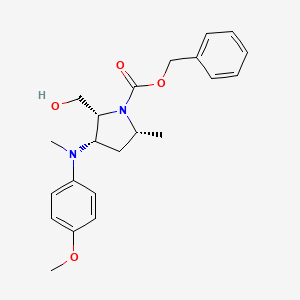
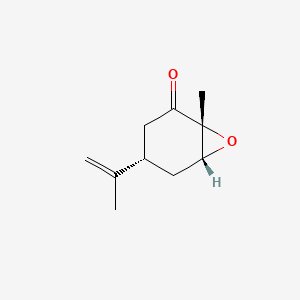

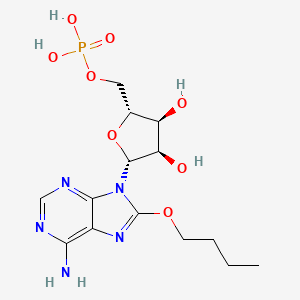
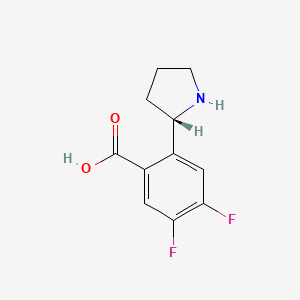

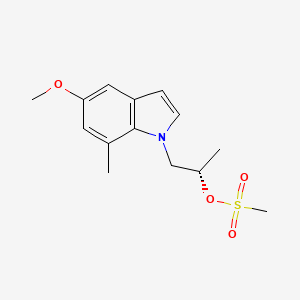
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
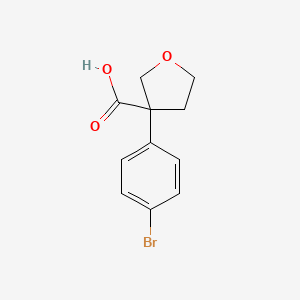
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
